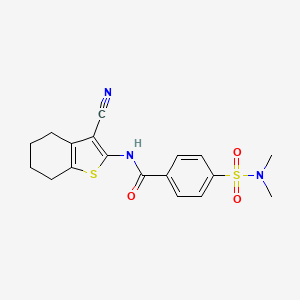

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIZZBIZHGKAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O2S2

- Molecular Weight : 320.43 g/mol

This compound primarily acts as an inhibitor of the c-Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. These kinases are critical mediators in various cellular processes including stress response, inflammation, and apoptosis.

Key Findings:

- Inhibition Potency : The compound exhibits potent inhibitory effects on JNK3 with a reported pIC50 value of 6.7 and on JNK2 with a pIC50 value of 6.5 . This indicates a strong affinity for these targets.

- Selectivity : It shows selectivity against other MAPK family members such as JNK1 and p38α, which is significant for minimizing off-target effects during therapeutic applications .

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies:

In Vitro Studies:

- Cell Proliferation : In studies using cancer cell lines, treatment with the compound resulted in reduced cell proliferation rates due to the inhibition of the JNK signaling pathway .

- Apoptosis Induction : The compound has been shown to promote apoptosis in certain cancer types by activating pro-apoptotic factors and inhibiting anti-apoptotic signals through its action on JNK pathways .

In Vivo Studies:

Case studies involving animal models have demonstrated its efficacy in reducing tumor growth and enhancing the effectiveness of existing chemotherapy agents. Notably:

- A study reported that co-administration with doxorubicin led to enhanced tumor regression compared to doxorubicin alone .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

| Parameter | Value |

|---|---|

| Absorption | High (Human Intestinal Absorption: +0.9291) |

| Blood-Brain Barrier | Yes (+0.9797) |

| CYP450 Interactions | Inhibitor for CYP450 1A2 and 2C19 |

| Toxicity Profile | Moderate (Ames test: AMES toxic score 0.5366) |

Safety Profile

The safety profile indicates moderate toxicity with specific attention needed for potential off-target effects. The compound is classified under GHS hazard codes indicating caution during handling due to possible health risks associated with exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the benzamide and tetrahydrobenzothiophene moieties. Key analogs include:

Key Observations :

- Sulfamoyl Substitutions : The dimethylsulfamoyl group in the target compound balances solubility and membrane permeability compared to the more lipophilic dibutyl analog .

- Crystal Packing : Analogous compounds exhibit weak π-π stacking (centroid separation ~3.9 Å) and intramolecular hydrogen bonding, which stabilize the solid-state structure .

Anti-Proliferative and Receptor Modulation

- Target Compound: While specific data are unavailable, highlights that cyano-substituted tetrahydrobenzothiophenes (e.g., compound 30b) exhibit anti-proliferative activity against cancer cell lines, likely due to interactions with kinase or adenosine receptors .

- Compound 50 (): A related aminothiazole derivative (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide) activates NF-κB signaling, suggesting sulfamoyl benzamides may potentiate immune responses .

Enzymatic Inhibition

Q & A

Basic Research Questions

Q. 1. What are the recommended methodologies for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide with high purity?

- Answer : Key steps include:

- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (2687-43-6) and potassium carbonate (584-08-7) for amide bond formation, as demonstrated in analogous benzamide syntheses .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Validate purity via HPLC with a C18 column and UV detection at 254 nm .

- Yield Optimization : Apply a factorial design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) while minimizing trial runs .

Q. 3. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer :

- Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor degradation products via LC-MS and quantify using validated calibration curves .

- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life at standard conditions. For thermal stability, perform differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. 4. What analytical techniques are critical for confirming the compound’s structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify benzothiophene and dimethylsulfamoyl moieties. Compare chemical shifts with analogous compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm mass accuracy .

Advanced Research Questions

Q. 5. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction kinetics and optimize synthesis pathways?

- Answer :

- Reactor Simulation : Model mass transfer and heat distribution in batch reactors using COMSOL’s Chemical Reaction Engineering Module. Validate simulations against empirical rate constants derived from HPLC data .

- AI-Driven Optimization : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent polarity, catalyst type) for maximizing yield .

Q. 6. How should researchers resolve contradictions in bioactivity data across different experimental setups?

- Answer :

- Meta-Analysis Framework : Use multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability). For example, trifluoromethyl groups in related compounds exhibit lipophilicity-dependent activity .

- Standardization : Adopt OECD guidelines for in vitro assays (e.g., fixed DMSO concentrations ≤0.1% v/v) to reduce inter-lab variability .

Q. 7. What strategies are effective for scaling up synthesis while maintaining reaction selectivity?

- Answer :

- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer. For example, membrane separation technologies (CRDC RDF2050104) reduce byproduct accumulation .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to balance factors like residence time and mixing efficiency in scaled processes .

Q. 8. How can structure-activity relationship (SAR) studies elucidate the role of the cyano and dimethylsulfamoyl groups?

- Answer :

- Analog Synthesis : Prepare derivatives (e.g., replacing cyano with nitro or methyl groups) and compare bioactivity. Use X-ray crystallography to correlate substituent effects with binding interactions .

- Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.